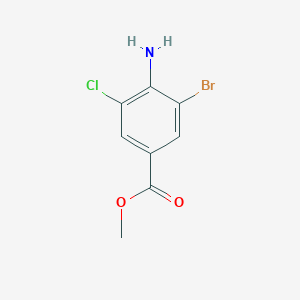
Methyl 4-amino-3-bromo-5-chlorobenzoate
説明
Methyl 4-amino-3-bromo-5-chlorobenzoate is an organic compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.51 g/mol It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a bromine atom, and a chlorine atom on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-bromo-5-chlorobenzoate typically involves the esterification of 4-amino-3-bromo-5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes halogenation, nitration, and esterification steps, followed by purification through recrystallization or chromatography to achieve the desired purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, sodium borohydride, ethanol as solvent.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Major Products:
Substitution: Formation of substituted benzoates with different nucleophiles.
Reduction: Conversion of nitro groups to amino groups.
Oxidation: Conversion of amino groups to nitro groups.
科学的研究の応用
Methyl 4-amino-3-bromo-5-chlorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials, such as polymers and dyes, due to its unique chemical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme inhibition and receptor binding.
作用機序
The mechanism of action of Methyl 4-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups (bromine and chlorine) and electron-donating groups (amino) on the benzene ring allows the compound to participate in various biochemical pathways. These interactions can lead to the inhibition or activation of specific enzymes, affecting cellular processes .
類似化合物との比較
Methyl 4-amino-3-chlorobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-amino-3-bromobenzoate: Similar structure but lacks the chlorine atom.
Methyl 4-bromo-3-chlorobenzoate: Similar structure but lacks the amino group.
Uniqueness: Methyl 4-amino-3-bromo-5-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with an amino group. This combination of substituents provides the compound with distinct chemical reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
methyl 4-amino-3-bromo-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRRVAUVDDHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















